N-Acetyl-2,2'-hydrazofluorene
Description
Its synthesis involves acetylation of the parent hydrazo compound (2,2'-hydrazofluorene) using acetic anhydride, resulting in the introduction of acetyl groups to the hydrazo (–NH–NH–) moiety . This modification alters its chemical stability and reactivity, making it distinct from simpler fluorene derivatives. The compound’s structural complexity, characterized by the hydrazo bridge and acetyl substituents, underpins its unique physicochemical and biological properties.
Properties
CAS No. |
24225-71-6 |
|---|---|
Molecular Formula |
C28H22N2O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,N'-bis(9H-fluoren-2-yl)acetohydrazide |
InChI |
InChI=1S/C28H22N2O/c1-18(31)30(24-11-13-28-22(17-24)15-20-7-3-5-9-26(20)28)29-23-10-12-27-21(16-23)14-19-6-2-4-8-25(19)27/h2-13,16-17,29H,14-15H2,1H3 |
InChI Key |
BNWLLBQXGNEQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Acetyl-2,2’-hydrazofluorene typically involves the reaction of 2,2’-hydrazofluorene with acetic anhydride. The reaction is carried out in an acetic acid environment or a mixture of water and pyridine . The reaction proceeds efficiently when the reaction mixture is heated to temperatures ranging from 50°C to 70°C . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-Acetyl-2,2’-hydrazofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Acetyl-2,2’-hydrazofluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism by which N-Acetyl-2,2’-hydrazofluorene exerts its effects involves its interaction with specific molecular targets. The hydrazine linkage in the compound allows it to form stable complexes with various biological molecules, potentially inhibiting or modifying their activity . The acetyl group may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Core Structural Features
- N-Acetyl-2,2'-hydrazofluorene : Features a fluorene backbone linked by a hydrazo (–NH–NH–) group, with acetyl substituents on one or both nitrogen atoms .
- 2-Acetamidofluorene (CAS 53-96-3) : A simpler derivative with an acetamide group (–NHCOCH₃) attached to the fluorene’s 2-position, lacking the hydrazo bridge .
- N-Hydroxy-2-acetylaminofluorene: Contains a hydroxamic acid group (–NH–OH) adjacent to the acetylated amine, introducing redox-active functionality .
- Benzodioxane Derivatives (e.g., compound 5 in ): Incorporate a 1,4-benzodioxane ring system with acetylated aminoethyl side chains, differing in core structure but sharing acetylated amine motifs .
Functional Group Analysis
| Compound | Key Functional Groups | Structural Backbone |
|---|---|---|
| This compound | Hydrazo (–NH–NH–), acetyl (–COCH₃) | Fluorene |
| 2-Acetamidofluorene | Acetamide (–NHCOCH₃) | Fluorene |
| N-Hydroxy-2-acetylaminofluorene | Hydroxamic acid (–NH–OH, –COCH₃) | Fluorene |
| Benzodioxane derivatives | Acetylamino, dihydroxyphenyl | 1,4-Benzodioxane |
Reactivity and Stability Profiles
This compound
- Disproportionation : Under acidic conditions (e.g., alcoholic HCl), the hydrazo group undergoes disproportionation to yield azoxyfluorene (oxidized form) and fluoren-2-amine (reduced form) .
- Synthetic Pathways : Prepared via acetylation of 2,2'-hydrazofluorene, demonstrating susceptibility to further derivatization .
2-Acetamidofluorene
N-Hydroxy-2-acetylaminofluorene
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula* | Molecular Weight* | Key Reactivity |
|---|---|---|---|
| This compound | C₁₇H₁₆N₂O₂ | 280.32 g/mol | Disproportionation in acidic media |
| 2-Acetamidofluorene | C₁₅H₁₃NO | 223.27 g/mol | Stable under standard conditions |
| N-Hydroxy-2-acetylaminofluorene | C₁₅H₁₄N₂O₂ | 254.29 g/mol | Redox-active, chelates metals |
*Calculated based on structural inferences from synthesis routes .
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